tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate
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Overview
Description
tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The tert-butyl group and the octahydro-2,7-naphthyridine core are significant structural features that contribute to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through tert-butylation reactions using tert-butyl chloride and a Lewis acid catalyst.
Final Esterification: The carboxylate ester is formed by reacting the intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the naphthyridine core.
Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Naphthyridines: Compounds with phenyl groups attached to the naphthyridine core.
tert-Butyl Esters: Compounds with tert-butyl ester functional groups.
Uniqueness
The unique combination of the tert-butyl group, phenyl group, and octahydro-2,7-naphthyridine core in tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound categorized under naphthyridines. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's unique structure, featuring a tert-butyl group and an octahydro-2,7-naphthyridine core, contributes to its stability and potential reactivity in biological systems.
- IUPAC Name : tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2-carboxylate
- CAS Number : 1251021-84-7
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. These interactions may include:
- Binding to Enzymes and Receptors : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biological pathways.
- Signal Pathway Modulation : It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Biological Activities
Research indicates that compounds within the naphthyridine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Certain derivatives have been investigated for their potential to protect neuronal cells from damage associated with neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the biological activity of related naphthyridine compounds, providing insights into the potential applications of this compound.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a structurally similar naphthyridine derivative on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound could reduce oxidative stress markers and enhance cell viability in the presence of Aβ, suggesting potential applications in Alzheimer's disease treatment .
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of naphthyridine derivatives. The findings demonstrated that these compounds could inhibit cell proliferation in certain cancer cell lines through apoptosis induction mechanisms .
Comparative Analysis
To better understand the unique properties of this compound compared to other naphthyridine derivatives, a comparative analysis is presented below:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Antimicrobial | Enzyme inhibition |
Compound B | Anticancer | Apoptosis induction |
This compound | Neuroprotective | Signal pathway modulation |
Properties
IUPAC Name |
tert-butyl 4a-phenyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-7-5-4-6-8-15)9-11-20-13-16(19)14-21/h4-8,16,20H,9-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETAUMLKYBEKDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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